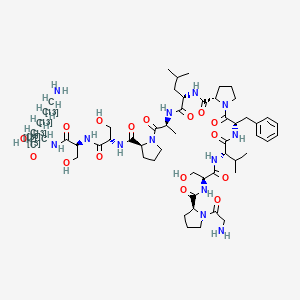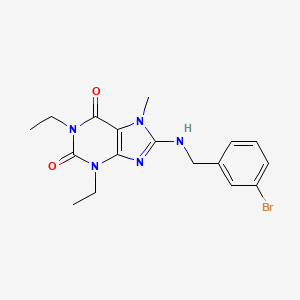
Adenosine receptor inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine receptor inhibitor 2 is a compound that specifically targets and inhibits the activity of adenosine receptors, particularly the A2A subtype. Adenosine receptors are a group of G protein-coupled receptors that mediate the physiological actions of adenosine, a nucleoside involved in various biological processes. The inhibition of these receptors has significant implications in various fields, including medicine, pharmacology, and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine receptor inhibitor 2 typically involves the modification of adenine derivatives. One common method includes the substitution of specific functional groups on the adenine ring to enhance its binding affinity and inhibitory activity.
Industrial Production Methods
Industrial production of adenosine receptor inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the consistency and potency of the final product. The use of high-throughput screening and computational modeling aids in optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine receptor inhibitor 2 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with functional groups like benzimidazolyl or cyclopentyl groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its binding affinity.
Hydrolysis: Breaking down the compound into simpler molecules under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in dry dimethylformamide (DMF) with triethylamine (Et3N) at room temperature for extended periods.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted adenine derivatives, which retain the core structure but exhibit different functional properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Adenosine receptor inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding interactions and signaling pathways of adenosine receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular processes like immune response and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors
Mecanismo De Acción
Adenosine receptor inhibitor 2 exerts its effects by binding to the A2A adenosine receptor, preventing the activation of the receptor by adenosine. This inhibition disrupts the downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in various physiological processes. The compound’s ability to block these pathways makes it a valuable tool in modulating immune responses and other cellular activities .
Comparación Con Compuestos Similares
Similar Compounds
Istradefylline: A selective A2A receptor inhibitor used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.
SCH58261: Another selective A2A receptor inhibitor with applications in cancer research.
Uniqueness
Adenosine receptor inhibitor 2 is unique in its high specificity and binding affinity for the A2A adenosine receptor. This specificity allows for targeted modulation of the receptor’s activity without affecting other adenosine receptor subtypes, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C17H20BrN5O2 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
8-[(3-bromophenyl)methylamino]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20) |
Clave InChI |
JQUHPWAAWOJUOW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

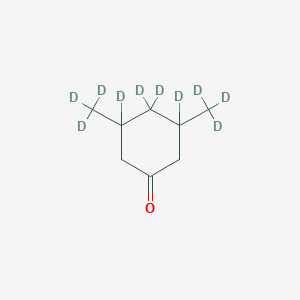
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)

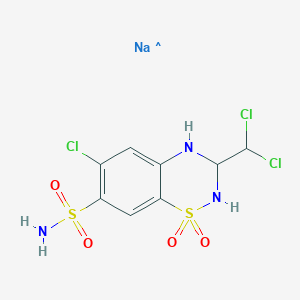

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
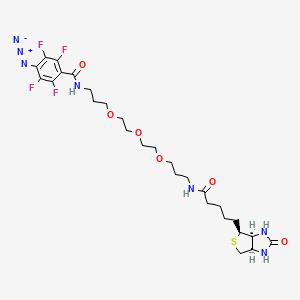
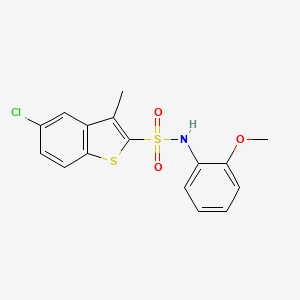
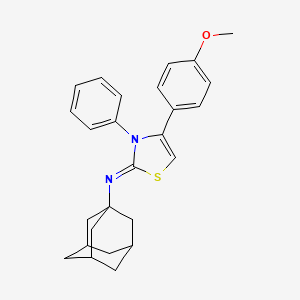
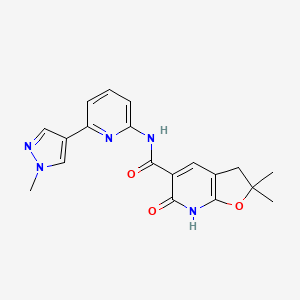
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
